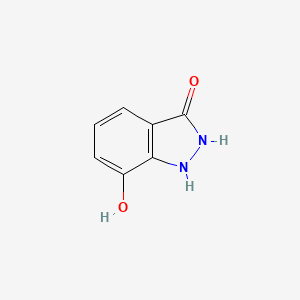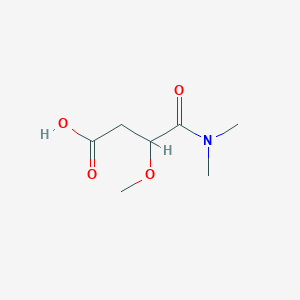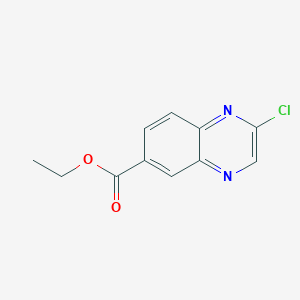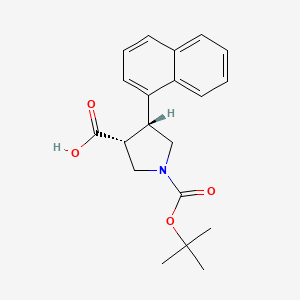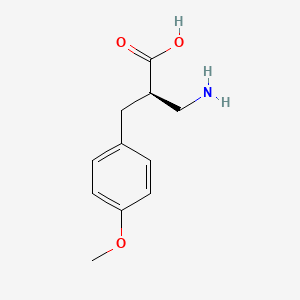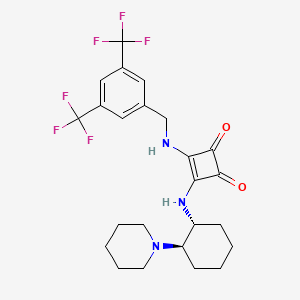![molecular formula C12H13BrN4O2 B12953473 (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone is a heterocyclic organic molecule that features a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at the 3-position and a methanone group linked to a 1,4-oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-1H-pyrazolo[4,3-c]pyridine and 1,4-oxazepane.
Formation of the Methanone Linkage: The key step involves the formation of the methanone linkage between the pyrazolo[4,3-c]pyridine and the 1,4-oxazepane. This can be achieved through a nucleophilic substitution reaction where the 1,4-oxazepane is reacted with a suitable electrophile derived from the pyrazolo[4,3-c]pyridine.
Reaction Conditions: Typical conditions might include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the molecule.
Cyclization Reactions: The presence of the 1,4-oxazepane ring opens up possibilities for cyclization reactions, which can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrazolo[4,3-c]pyridine core, which is found in various pharmaceutical agents, indicates possible applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[4,3-c]pyridine core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Another brominated pyrazolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine substitution but shares the pyrazolopyridine core.
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Contains both bromine and iodine substitutions, offering different reactivity.
Uniqueness
The uniqueness of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone lies in its combination of a brominated pyrazolopyridine core with a 1,4-oxazepane ring. This structural motif is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H13BrN4O2 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(1,4-oxazepan-4-yl)methanone |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-8-7-14-10(6-9(8)15-16-11)12(18)17-2-1-4-19-5-3-17/h6-7H,1-5H2,(H,15,16) |
InChI Key |
OUIBWPUXOLLYGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC3=NNC(=C3C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



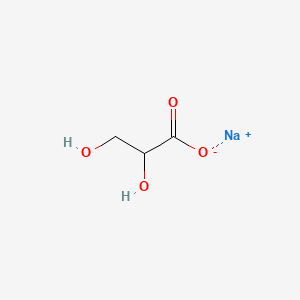
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)


